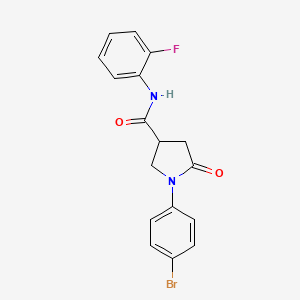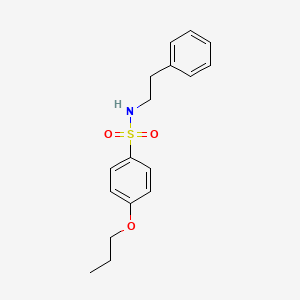![molecular formula C16H25NO B4963658 N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)
N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine, also known as 4-Methyl-Ethylone or 4-ME, is a synthetic cathinone that has gained interest in the scientific community due to its potential applications in research. This compound belongs to the family of substituted cathinones, which are structurally similar to amphetamines and have been associated with various physiological and behavioral effects.
Wirkmechanismus
N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. This results in an increase in the extracellular concentrations of these neurotransmitters, leading to various physiological and behavioral effects. This compound also acts as a substrate for monoamine transporters, leading to the release of neurotransmitters from presynaptic neurons.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine produces various biochemical and physiological effects, including:
1. Increased dopamine, norepinephrine, and serotonin release.
2. Increased locomotor activity and stereotypy.
3. Increased body temperature and heart rate.
4. Seizures and convulsions.
5. Increased blood pressure and respiratory rate.
6. Decreased food intake and weight loss.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: This compound is readily available from various chemical suppliers, making it easy to obtain for research purposes.
2. Potency: N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine is a potent compound, making it useful for investigating the mechanisms of action of psychostimulants.
3. Stability: This compound is stable under various storage and handling conditions, making it suitable for long-term experiments.
Some of the limitations of N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine include:
1. Lack of data: There is limited data available on the pharmacology and toxicology of this compound, making it difficult to interpret the results of experiments.
2. Legal restrictions: The use of synthetic cathinones such as N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine is restricted in many countries, making it difficult to obtain and use for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine. Some of these include:
1. Investigation of its potential therapeutic applications in various psychiatric and neurological disorders.
2. Development of more selective and potent analogs of N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine for use in research and drug development.
3. Investigation of the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine on various physiological and behavioral parameters.
4. Investigation of the potential interactions of N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine with other drugs and chemicals.
5. Investigation of the potential environmental and ecological impacts of N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine.
Synthesemethoden
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine involves the reaction of 4-methoxyphenylacetone with 4-methylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine has been used in various scientific research studies to investigate its potential pharmacological properties. Some of the research applications include:
1. Neuropharmacology: Studies have shown that N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine interacts with the monoamine transporters and produces effects similar to other psychostimulants such as amphetamines and cocaine. This compound has been used to investigate the mechanisms of action of these drugs and their potential therapeutic applications.
2. Toxicology: N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine has been used in toxicology studies to investigate its potential toxicity and adverse effects. These studies have shown that this compound can produce various physiological and behavioral effects, including hyperthermia, seizures, and cardiovascular effects.
3. Forensic Science: N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine has been identified in various forensic samples such as blood, urine, and hair. This compound can be used as a marker for drug abuse and can help in the detection and identification of synthetic cathinones in forensic investigations.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-3-7-15(8-4-13)17-12-11-14-5-9-16(18-2)10-6-14/h5-6,9-10,13,15,17H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLLKVYPOHADCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)



![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)

![N-[(4-bromophenyl)(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-nitroaniline](/img/structure/B4963649.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)
![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)